Glaucine
Overview
Description
Glaucine is an alkaloid isolated from Glaucium flavum Crantz with antitussive, bronchodilation, and anti-inflammatory properties . It is a selective and orally active phosphodiesterase 4 (PDE4) inhibitor .
Synthesis Analysis
Glaucine biosynthesis involves O-methyltransferases in Glaucium flavum . GFLOMT2, GFLOMT1, and GFLOMT6 are enzymes that accept 1-benzylisoquinolines with differential substrate and regiospecificity . A study also explored the possibility of simultaneous glaucine recovery, ionic liquid (IL) recycling, and water removal in a single technological step .
Molecular Structure Analysis
Glaucine has a molecular formula of C21H25NO4 . It has a total of 54 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 4 six-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 tertiary amine (aliphatic), and 4 ethers (aromatic) .
Chemical Reactions Analysis
Glaucine can undergo two successive hydrogen transfers under attack by an oxidizing radical . The hydroxyl groups of glaucine could also participate via the Hydrogen Atom Transfer (HAT) mechanism .
Physical And Chemical Properties Analysis
Glaucine has a density of 1.2±0.1 g/cm3, a boiling point of 487.0±45.0 °C at 760 mmHg, and a flash point of 140.2±25.9 °C . It has a molar refractivity of 100.8±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 304.8±3.0 cm3 .
Scientific Research Applications
Metabolism and Toxicological Detection
Glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), is primarily used as a cough suppressant but also as a recreational drug. Research has explored its metabolism and toxicological analysis in rat urine using various chromatography and mass spectrometry techniques. Metabolic pathways for glaucine include O-demethylation, N-demethylation, hydroxylation, N-oxidation, and glucuronidation or sulfation of phenolic metabolites. This study is significant for understanding glaucine's metabolism and aiding in its detection in cases of abuse or poisoning (Meyer et al., 2013).
Hepatic Metabolism
Another study focused on glaucine's hepatic metabolism and its interaction with cytochrome P450 isoforms. The research aimed to assess the involvement of various P450 isoforms in glaucine's metabolism and their kinetic parameters. The study's findings are crucial for predicting potential drug interactions and understanding glaucine's pharmacokinetics (Meyer et al., 2013).
Vasorelaxant Effect
Glaucine's vasorelaxant effects were studied in rat aortic rings. The research demonstrated that glaucine relaxes tension induced by potassium and noradrenaline in rat aortic rings without endothelium. This suggests that glaucine has an intracellular effect and acts on the cell membrane by blocking voltage-dependent and receptor-operated calcium channels, which is relevant for cardiovascular pharmacology (Loza et al., 1993).
Anti-inflammatory and Analgesic Effects
A study on rats and mice compared glaucine's anti-inflammatory, analgesic, and antipyretic effects with indomethacin. Glaucine was found effective in suppressing carrageenan-induced paw edema, lipopolysaccharide-induced fever, and acetic acid-induced abdominal constriction. Notably, unlike indomethacin, glaucine did not produce gastric ulcerations at high doses, highlighting its potential as a safer anti-inflammatory and analgesic agent (Pinto et al., 1998).
Bronchodilator and Anti-inflammatory Activities
Glaucine's role as a phosphodiesterase 4 inhibitor has been studied in the context of asthma treatment. It demonstrated bronchodilator and anti-inflammatory activities in vitro studies in human airway smooth muscle and polymorphonuclear leukocytes. Thesefindings support the potential of phosphodiesterase 4 inhibitors like glaucine in asthma treatment, providing insights into new therapeutic strategies (Cortijo et al., 1999).
Inhibitory Action on MMP-9 Gene Expression in Cancer
Glaucine has been shown to inhibit MMP-9 gene expression, which is crucial in cancer cell invasion and metastasis. This study demonstrated that glaucine suppresses the activation of nuclear transcription factor NF-κB in human breast cancer cells, suggesting its potential in controlling cancer growth and invasiveness (Kang et al., 2015).
Glaucine in Traditional Medicine
Glaucine, an alkaloid component of the Chinese herbal plant Corydalis yanhusuo W.T. Wang, has been studied for its effects on P-glycoprotein and multidrug resistance-associate protein 1 in resistant cancer cells. This highlights the role of glaucine in enhancing chemotherapy efficacy and addressing drug resistance in cancer treatment (Lei et al., 2013).
Anti-inflammatory Action and Toll-like Receptor Mediation
Glaucine's anti-inflammatory action was further evidenced in its influence on nitric oxide and cytokine production. It inhibited TNF-alpha and IL-6 production induced by various Toll-like receptor ligands, suggesting its usefulness in treating acute and chronic inflammatory diseases (Remichkova et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIUYOSRDWYQF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031100 | |
Record name | D-Glaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucine | |
CAS RN |
475-81-0 | |
Record name | (+)-Glaucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucine, d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glaucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLAUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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